molecular formula C25H19NO4 B14101923 2-Benzyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14101923
M. Wt: 397.4 g/mol
InChI Key: ZHATYGGQNCDSDZ-UHFFFAOYSA-N
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Description

2-Benzyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining benzyl, methoxyphenyl, and dihydrochromeno-pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzyl and methoxyphenyl precursors with a dihydrochromeno-pyrrole intermediate. The reaction conditions often require the use of catalysts such as iron (III) chloride and solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using continuous flow reactors, and employing more efficient catalysts and solvents to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the benzyl and methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Benzyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of benzyl, methoxyphenyl, and dihydrochromeno-pyrrole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H19NO4

Molecular Weight

397.4 g/mol

IUPAC Name

2-benzyl-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H19NO4/c1-29-18-13-11-17(12-14-18)22-21-23(27)19-9-5-6-10-20(19)30-24(21)25(28)26(22)15-16-7-3-2-4-8-16/h2-14,22H,15H2,1H3

InChI Key

ZHATYGGQNCDSDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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